molecular formula C18H19BrN2O2 B3455631 1-(3-bromobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(3-bromobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B3455631
M. Wt: 375.3 g/mol
InChI Key: QGCMDFNAYQAZCK-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzoyl group and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(3-bromobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzoyl chloride and 2-methoxyaniline as the primary starting materials.

    Formation of Intermediate: The 3-bromobenzoyl chloride reacts with 2-methoxyaniline in the presence of a base such as triethylamine to form an intermediate product.

    Cyclization: The intermediate product undergoes cyclization with piperazine in the presence of a suitable solvent like dichloromethane to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Bromobenzoyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzoyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3-Bromobenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Bromobenzoyl)-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as:

    1-(4-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(3-bromobenzoyl)-4-(4-methoxyphenyl)piperazine: Similar but with the methoxy group at a different position, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-bromophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-23-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(22)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCMDFNAYQAZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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